1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride
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Description
Molecular Structure Analysis
The InChI code for a similar compound, 1-methyl-1,2’,3’,5,5’,6,6’,7-octahydrospiro [imidazo [4,5-c]pyridine-4,4’-pyran] dihydrochloride, is 1S/C11H17N3O.2ClH/c1-14-8-12-10-9 (14)2-5-13-11 (10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride include its molecular formula (C11H19Cl2N3O), molecular weight (280.19), and its InChI code .Scientific Research Applications
Synthesis and Structural Analysis
Research has been dedicated to the synthesis and structural analysis of spiro compounds, including those related to the imidazo[4,5-c]pyridine core structure. For example, Abe et al. (2010) explored the synthesis of spiro compounds derived from imidazo[1,2-a]pyridine derivatives, revealing interesting behaviors in NMR spectra in deuteriochloroform, which indicates their potential in conformational studies and molecular design (Abe et al., 2010).
Anticancer and Antidiabetic Applications
Some research efforts have focused on the development of spiro compounds for therapeutic applications, including anticancer and antidiabetic effects. Flefel et al. (2019) reported on the synthesis of spirothiazolidines analogs, demonstrating significant anticancer activity against breast and liver carcinoma cell lines, as well as antidiabetic properties (Flefel et al., 2019).
Heterocyclic Chemistry and Drug Design
The versatility of spiro compounds in drug design is further exemplified by research into their potential as inhibitors of gastric acid secretion, showing the diverse pharmacological targets that such compounds can address. Palmer et al. (2009) synthesized spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), presenting them as potent inhibitors of the gastric proton pump, highlighting their promise in developing new anti-ulcer drugs (Palmer et al., 2009).
Antimycobacterial Activity
Spiro compounds have also been studied for their antimycobacterial properties. Kumar et al. (2009) investigated spiro-pyrido-pyrrolizines and pyrrolidines for their in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing infectious diseases (Kumar et al., 2009).
Computational and Spectroscopic Analysis
Vural et al. (2016) conducted a detailed computational and spectroscopic study on spiro[imidazo[4,5-b]pyridine] derivatives, providing insights into their molecular geometry, vibrational frequencies, and potential interactions with DNA, further supporting the significance of these compounds in the development of novel therapeutics (Vural et al., 2016).
Properties
IUPAC Name |
1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14-8-12-10-9(14)2-5-13-11(10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHPRNBJMOJVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC23CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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